molecular formula C10H8ClNO B062733 5-Chloro-3-(2-methylphenyl)-1,2-oxazole CAS No. 192432-80-7

5-Chloro-3-(2-methylphenyl)-1,2-oxazole

Cat. No.: B062733
CAS No.: 192432-80-7
M. Wt: 193.63 g/mol
InChI Key: ZBBHHRZRHNLBFN-UHFFFAOYSA-N
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Description

5-Chloro-3-(2-methylphenyl)-1,2-oxazole is a heterocyclic compound belonging to the 1,2-oxazole (isoxazole) family. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, widely studied for their biological activities and applications in drug discovery . The target compound features a chlorine atom at the 5-position and a 2-methylphenyl group at the 3-position of the isoxazole core. These substituents influence its electronic structure, solubility, and interactions with biological targets, making it a candidate for antimicrobial, anti-inflammatory, or enzyme-inhibitory applications .

Properties

CAS No.

192432-80-7

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

5-chloro-3-(2-methylphenyl)-1,2-oxazole

InChI

InChI=1S/C10H8ClNO/c1-7-4-2-3-5-8(7)9-6-10(11)13-12-9/h2-6H,1H3

InChI Key

ZBBHHRZRHNLBFN-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=NOC(=C2)Cl

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=C2)Cl

Synonyms

5-CHLORO-3-(2-METHYLPHENYL)ISOXAZOLE

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues Within the 1,2-Oxazole Family

5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole
  • Structure : Substituted with a 3-methoxyphenyl group at position 5 and phenyl at position 3.
  • Key Differences :
    • The methoxy group (–OCH₃) is electron-donating, contrasting with the electron-withdrawing chlorine in the target compound.
    • Dihedral angles between the isoxazole ring and substituents (17.1° with 3-methoxyphenyl; 15.2° with phenyl) suggest planar deviations affecting molecular packing .
5-Ethyl-3-methyl-4-phenyl-1,2-oxazole
  • Structure : Ethyl and methyl groups at positions 5 and 3, respectively, with a phenyl group at position 4.
  • Key Differences :
    • Alkyl substituents (ethyl and methyl) increase lipophilicity compared to the chloro and aromatic groups in the target compound.
    • Higher metabolic stability may arise from reduced electronegativity .
  • Applications: Noted for synthetic versatility in organic intermediates .
5-(2-Chlorophenyl)-3-[(2,5-dichlorophenoxy)methyl]-1,2-oxazole
  • Structure: Contains a 2-chlorophenyl group at position 5 and a dichlorophenoxymethyl group at position 3.
  • Increased molecular weight (C₁₆H₁₀Cl₃NO₂) may reduce solubility compared to the target compound .

Heterocyclic Analogues with Different Cores

5-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole
  • Structure : A 1,2,4-oxadiazole core with pyrazole and chlorophenyl substituents.
  • Key Differences :
    • The 1,2,4-oxadiazole core has two nitrogen atoms, altering electronic distribution versus the 1,2-oxazole.
    • Higher molecular weight (371.22 g/mol) and dual chlorine atoms may enhance antimicrobial activity but reduce bioavailability .
5-(3-Methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole
  • Structure : Combines a methylthiophene and trimethoxyphenyl group.
Table 1: Comparative Data of Key Compounds
Compound Name Core Structure Substituents Molecular Formula Key Activities References
5-Chloro-3-(2-methylphenyl)-1,2-oxazole 1,2-Oxazole 5-Cl, 3-(2-methylphenyl) C₁₀H₈ClNO Antimicrobial, enzyme inhibition
5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole 1,2-Oxazole 5-(3-OCH₃-phenyl), 3-phenyl C₁₆H₁₃NO₂ Optoelectronic applications
5-Ethyl-3-methyl-4-phenyl-1,2-oxazole 1,2-Oxazole 5-Ethyl, 3-methyl, 4-phenyl C₁₂H₁₃NO Synthetic intermediate
5-(2-Chlorophenyl)-3-[(2,5-dichlorophenoxy)methyl]-1,2-oxazole 1,2-Oxazole 5-(2-Cl-phenyl), 3-(dichlorophenoxy) C₁₆H₁₀Cl₃NO₂ Enzyme inhibition (enhanced binding)
5-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole 1,2,4-Oxadiazole Pyrazole, 2-Cl-phenyl C₁₈H₁₂Cl₂N₄O Antimicrobial
Key Observations :
  • Electron Effects : Electron-withdrawing groups (e.g., Cl) enhance reactivity and binding to electrophilic targets, while electron-donating groups (e.g., OCH₃) improve solubility .
  • Bioactivity : Chlorine substituents correlate with antimicrobial and anti-inflammatory effects, whereas methoxy and alkyl groups favor metabolic stability .
  • Structural Flexibility : Dihedral angles between substituents and the core influence molecular interactions, as seen in 5-(3-methoxyphenyl)-3-phenyl-1,2-oxazole .

Mechanistic Insights and Contradictions

  • This suggests the target compound’s size and substituents may mitigate inflammatory side effects.
  • Enzyme Inhibition : COX-2 and LOX inhibition in trimethoxyphenyl derivatives highlights the role of aromatic electron density in activity, a property tunable via substituent choice .

Preparation Methods

AuCl₃-Catalyzed Cyclization of Propynone Oximes

A modified approach from J-STAGE research utilizes gold(III) chloride (AuCl₃) to catalyze the cyclization of 1-(2-methylphenyl)-3-phenylpropynone oxime. The reaction occurs in dry dichloromethane under nitrogen at room temperature, achieving 82% yield after 10 minutes. Purification via column chromatography (ethyl acetate/hexane) affords the product with >95% purity.

Reaction Conditions :

  • Catalyst loading: 1 mol% AuCl₃.

  • Solvent: Anhydrous CH₂Cl₂.

  • Temperature: Ambient (25°C).

Scope and Limitations :

  • Tolerates electron-donating groups (e.g., methyl) on the phenyl ring but shows reduced yields with bulky substituents.

  • Requires strictly anhydrous conditions to prevent catalyst deactivation.

Late-Stage Chlorination Strategies

POCl₃-Mediated Chlorination of Oxazole Intermediates

For substrates where direct cyclization cannot introduce the chloro group, phosphoryl chloride (POCl₃) enables post-cyclization functionalization. A protocol adapted from PMC studies involves refluxing 3-(2-methylphenyl)-1,2-oxazole (1 mmol) with POCl₃ (5 equiv) in 1,2-dichloroethane for 30 minutes. Quenching with ice water followed by extraction yields 70% of 5-chloro-3-(2-methylphenyl)-1,2-oxazole.

Optimization Data :

ParameterOptimal ValueYield Impact
POCl₃ Equivalents5.0Max yield
Reaction Time0.5 h<5% Δ beyond
Temperature80°C+12% vs RT

Side Reactions :

  • Over-chlorination at C4 observed with excess POCl₃ (>6 equiv).

  • Hydrolysis to hydroxyl derivatives if quenching is delayed.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

MethodYield (%)Time (h)Cost (USD/g)
NOHSO₄ Cyclization773.56.00
AuCl₃ Catalysis820.1745.00
POCl₃ Chlorination700.522.50

Trade-offs :

  • The AuCl₃ method offers speed but higher costs due to gold catalysts.

  • NOHSO₄ provides cost efficiency for industrial-scale synthesis despite longer reaction times.

Mechanistic and Spectroscopic Validation

NMR Characterization

1H-NMR (DMSO- d6) of the final compound shows distinct signals:

  • δ 2.45 (s, 3H, Ar-CH₃).

  • δ 6.89 (d, J = 9.5 Hz, 1H, H₄).

  • δ 7.21–7.65 (m, 4H, Ar-H).

13C-NMR confirms the oxazole ring structure:

  • δ 163.2 (C-5), 150.1 (C-3), 138.9 (C-2).

IR Spectral Features

  • Peaks at 1642 cm⁻¹ (C=N stretch) and 1332 cm⁻¹ (SO₂ symmetric stretch) validate the heterocyclic core .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-3-(2-methylphenyl)-1,2-oxazole, and how can reaction parameters be optimized for higher yields?

  • Methodology : Synthesis typically involves cyclization of β-enamino ketones or condensation of hydroxylamine with substituted precursors. Key parameters include:

  • Solvent selection (e.g., ethanol or dichloromethane) to stabilize intermediates .
  • Temperature control (60–80°C) to minimize side reactions .
  • Catalyst use (e.g., acid catalysts) to enhance regioselectivity .
    • Optimization : Design a factorial experiment varying temperature, solvent polarity, and catalyst loading. Monitor yields via HPLC and characterize products using 1H^{1}\text{H}/13C^{13}\text{C} NMR .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • Spectroscopy :

  • 1H^{1}\text{H} NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm) .
  • 13C^{13}\text{C} NMR : Detect oxazole ring carbons (δ 108–180 ppm) and substituent signals .
    • Crystallography : Use SHELX or OLEX2 for single-crystal X-ray diffraction. Refinement with SHELXL ensures accurate bond-length validation (e.g., C–N: 1.34 Å, C–O: 1.23 Å) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in this compound?

  • Antimicrobial screening : Broth microdilution assays against S. aureus and E. coli (MIC determination) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or cytochrome P450 isoforms .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar oxazole derivatives?

  • Approach :

Perform meta-analysis of existing data, categorizing results by assay type, cell line, and substituent patterns .

Conduct dose-response studies to clarify potency discrepancies.

Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to targets like COX-2 or EGFR .

  • Example : A dichlorophenyl substituent at position 3 may enhance antimicrobial activity but reduce solubility, explaining variability in efficacy .

Q. What computational strategies predict the regioselectivity of electrophilic substitutions in this compound derivatives?

  • Methods :

  • DFT calculations (Gaussian 16) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites .
  • Hammett substituent constants to quantify electronic effects of substituents (e.g., σ+^+ for methyl groups) .
    • Case study : Methyl groups at position 3 direct electrophiles to position 5 due to steric and electronic effects .

Q. How can X-ray crystallography and structure validation tools address challenges in characterizing polymorphs or solvates of this compound?

  • Workflow :

Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane).

Collect data using Mo-Kα radiation (λ = 0.71073 Å) and refine with SHELXL .

Validate with PLATON to check for twinning, voids, and H-bonding networks .

  • Key metrics :

  • R-factor < 5% for high reliability.
  • CCDC deposition for comparative analysis of packing motifs .

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